molecular formula C11H16N4O2 B11872998 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione CAS No. 96654-24-9

1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11872998
CAS No.: 96654-24-9
M. Wt: 236.27 g/mol
InChI Key: RTMKNPYNLRYIDB-UHFFFAOYSA-N
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Description

1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes may include:

  • Alkylation of purine derivatives
  • Condensation reactions involving ethyl and isobutyl groups
  • Cyclization reactions to form the purine ring structure

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

  • Using cost-effective and readily available starting materials
  • Employing catalysts to increase reaction efficiency
  • Implementing purification techniques such as crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidized purine derivatives, while substitution reactions could introduce various functional groups into the purine ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine

    Theobromine: 3,7-Dimethylxanthine

    Theophylline: 1,3-Dimethylxanthine

Uniqueness

1-Ethyl-3-isobutyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific ethyl and isobutyl substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

96654-24-9

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C11H16N4O2/c1-4-14-10(16)8-9(13-6-12-8)15(11(14)17)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

RTMKNPYNLRYIDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C

Origin of Product

United States

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